molecular formula C10H19NO3S B6172490 tert-butyl (2R)-2-(sulfanylmethyl)morpholine-4-carboxylate CAS No. 2703745-26-8

tert-butyl (2R)-2-(sulfanylmethyl)morpholine-4-carboxylate

Cat. No. B6172490
CAS RN: 2703745-26-8
M. Wt: 233.3
InChI Key:
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Description

Tert-butyl (2R)-2-(sulfanylmethyl)morpholine-4-carboxylate, or TBMSMC, is an organic compound with a variety of applications in scientific research. TBMSMC is a versatile reagent that can be used for a variety of chemical reactions, including those involving the synthesis of organic molecules. TBMSMC is a useful tool for scientists in the fields of organic chemistry, biochemistry, and molecular biology.

Scientific Research Applications

TBMSMC has a variety of applications in scientific research, including organic synthesis and biochemistry. TBMSMC can be used as a reagent for the synthesis of various organic compounds, such as amines, alcohols, and carboxylic acids. Additionally, TBMSMC can be used as a catalyst in a variety of biochemical reactions, such as the hydrolysis of esters and the transesterification of carboxylic acids.

Mechanism of Action

TBMSMC acts as a nucleophile in chemical reactions, meaning it can attack electron-rich species such as carbonyl groups. In the reaction between TBMSMC and 4-carboxylic acid, the carboxylic acid is attacked by the nucleophilic sulfanylmethyl group of the morpholine, resulting in the formation of a carboxylate ester.
Biochemical and Physiological Effects
TBMSMC is not known to have any significant biochemical or physiological effects. It is not known to be toxic to humans or other organisms, and is not known to have any adverse effects when used in laboratory experiments.

Advantages and Limitations for Lab Experiments

The main advantage of using TBMSMC in laboratory experiments is its versatility. TBMSMC can be used as a reagent in a variety of organic synthesis reactions, as well as a catalyst in biochemical reactions. Additionally, TBMSMC is relatively inexpensive and easy to obtain. The main limitation of using TBMSMC is its low solubility in aqueous solutions, which can make it difficult to use in some laboratory experiments.

Future Directions

There are a number of potential future directions for the use of TBMSMC in scientific research. TBMSMC could be used as a reagent in the synthesis of more complex organic molecules, such as peptides and oligonucleotides. Additionally, TBMSMC could be used as a catalyst in the synthesis of pharmaceuticals and other biologically active compounds. TBMSMC could also be used in the development of new analytical techniques, such as spectroscopic methods for the analysis of organic molecules. Finally, TBMSMC could be used as a tool for studying the structure and function of proteins and other biological molecules.

Synthesis Methods

TBMSMC can be synthesized by reacting tert-butyl (tert-butyl (2R)-2-(sulfanylmethyl)morpholine-4-carboxylate)-2-(sulfanylmethyl)morpholine with 4-carboxylic acid. The reaction is typically conducted in an aqueous solution at room temperature. The reaction is a nucleophilic addition of the carboxylic acid to the sulfanylmethyl group of the morpholine, resulting in the formation of a carboxylate ester.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl (2R)-2-(sulfanylmethyl)morpholine-4-carboxylate involves the protection of the amine group in morpholine, followed by the introduction of a thiol group and subsequent esterification with tert-butyl bromoacetate.", "Starting Materials": [ "Morpholine", "Boc2O", "Thiophenol", "NaH", "DMF", "tert-butyl bromoacetate", "HCl", "NaOH", "Na2SO4", "EtOAc" ], "Reaction": [ "Morpholine is reacted with Boc2O in DMF to protect the amine group and form Boc-protected morpholine.", "Thiophenol is added to the reaction mixture and NaH is used to deprotonate the thiol group, which then attacks the Boc-protected morpholine to form the thioether intermediate.", "The intermediate is then treated with tert-butyl bromoacetate in DMF to form the desired product, tert-butyl (2R)-2-(sulfanylmethyl)morpholine-4-carboxylate.", "The product is then purified by acidification with HCl, followed by extraction with EtOAc.", "The organic layer is washed with NaOH and Na2SO4, dried over Na2SO4, and concentrated to yield the final product." ] }

CAS RN

2703745-26-8

Product Name

tert-butyl (2R)-2-(sulfanylmethyl)morpholine-4-carboxylate

Molecular Formula

C10H19NO3S

Molecular Weight

233.3

Purity

95

Origin of Product

United States

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